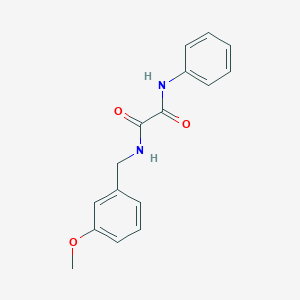

N1-(3-methoxybenzyl)-N2-phenyloxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGRMZGUNMQZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 3 Methoxybenzyl N2 Phenyloxalamide and Analogues

Review of Conventional Synthetic Approaches for Oxalamide Derivatives

Conventional methods for constructing the oxalamide framework are dominated by reactions that form amide bonds through the coupling of an amine with a derivative of oxalic acid. These techniques are widely employed due to their reliability and the accessibility of starting materials.

Amidation is a form of condensation reaction where two molecules, typically a carboxylic acid or its derivative and an amine, combine to form an amide with the elimination of a small molecule like water. libretexts.org The synthesis of oxalamides is a direct application of this principle.

The most common and traditional method for preparing oxalamides involves the reaction of oxalyl chloride with two equivalents of an amine. nih.govijbbku.com Oxalyl chloride, being the highly reactive di-acyl chloride of oxalic acid, readily undergoes nucleophilic acyl substitution with primary or secondary amines. The reaction is typically performed in an inert solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ijbbku.com

Other established condensation-based methods include:

Aminolysis of Oxalates: This approach uses dialkyl oxalates (like diethyl oxalate) as the precursor, which reacts with amines to form the corresponding oxalamide. This method is generally less reactive than using oxalyl chloride and may require heating. nih.govrsc.org

Oxidative Carbonylation of Amines: This process involves the use of carbon monoxide and an oxidant to directly couple amines, forming the oxalamide structure. nih.govrsc.org While it avoids the use of harsh reagents like oxalyl chloride, it often requires specific catalytic systems. google.com

These reactions are foundational in organic chemistry for the formation of the robust amide linkages that characterize the oxalamide core. libretexts.org

The structural diversity of N-substituted oxalamides is achieved through the careful selection of amine precursors. The identity of the N-substituents on the final oxalamide molecule is determined directly by the amines used in the synthesis. For symmetrical oxalamides, a single amine is reacted with the oxalic acid derivative. For unsymmetrical oxalamides, like N1-(3-methoxybenzyl)-N2-phenyloxalamide, two different amines are required: aniline (B41778) and 3-methoxybenzylamine (B130926).

The design principle is straightforward: the amine reactants provide the "N-substituent" portions of the final molecule. The choice of the central C2-unit precursor (the oxalyl group) also influences the reaction conditions. Oxalyl chloride is highly reactive, while dialkyl oxalates offer a milder alternative.

The following table illustrates the precursor selection for synthesizing various oxalamide derivatives based on the conventional oxalyl chloride method.

| Target Oxalamide | Oxalyl Precursor | Amine Reactant(s) |

| N1,N2-diphenyloxalamide (Oxanilide) | Oxalyl chloride | Aniline |

| N1,N2-bis(2,5-dimethylphenyl)oxalamide | Oxalyl chloride | 2,5-dimethylaniline ijbbku.com |

| N1,N2-bis(4-bromophenyl)oxalamide | Oxalyl chloride | 4-bromoaniline ijbbku.com |

| This compound | Oxalyl chloride | Aniline and 3-methoxybenzylamine |

This modular approach allows for the systematic synthesis of a vast library of oxalamide compounds by varying the amine components. ijbbku.com

Advanced and Emerging Synthetic Strategies for Oxalamide Construction

While conventional methods are effective, research continues to focus on developing more efficient, safer, and environmentally benign synthetic routes. These advanced strategies include leveraging new technologies like flow chemistry and discovering novel reaction pathways.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. durham.ac.uk These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling hazardous reagents. durham.ac.uknih.gov

Rearrangement reactions provide an alternative, "cut-and-paste" approach to constructing molecular frameworks. scispace.com The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. scispace.com While not a direct, single-step route to oxalamides, this methodology could be conceptually applied in a multi-step synthesis. For instance, a precursor containing two appropriately positioned oxime functionalities could potentially be rearranged to form a diamide (B1670390) structure. Recent advancements have focused on making such rearrangements more sustainable by using mechanochemistry, which avoids the use of bulk solvents and can be performed with safer activating agents. scispace.com

Another emerging area involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.gov This innovative method, often catalyzed by ruthenium pincer complexes, generates the oxalamide product and hydrogen gas as the only byproduct, representing a highly atom-economic and sustainable strategy. rsc.orgresearchgate.net The proposed mechanism involves the initial formation of an α-hydroxy amide intermediate, which then reacts with a second amine molecule to yield the final oxalamide. nih.gov This approach avoids the use of stoichiometric waste-producing reagents common in conventional syntheses. nih.govrsc.org

Strategic Considerations in the Synthesis of this compound

The synthesis of an unsymmetrical oxalamide such as this compound introduces a significant challenge: achieving regioselectivity. Simply mixing an oxalyl precursor with one equivalent each of aniline and 3-methoxybenzylamine in a single pot would lead to a statistical mixture of three products.

The primary products would be:

Desired Product: this compound

Symmetrical Byproduct 1: N1,N2-bis(3-methoxybenzyl)oxalamide

Symmetrical Byproduct 2: N1,N2-diphenyloxalamide (Oxanilide)

Separating these products can be difficult and leads to a low yield of the desired compound. Therefore, a strategic, stepwise approach is necessary.

A more effective strategy involves the sequential addition of the amines. This is typically achieved by first reacting the oxalyl precursor (e.g., oxalyl chloride or diethyl oxalate) with the first amine at a controlled stoichiometry (1:1 ratio), often at low temperatures, to form a mono-substituted intermediate. In the case of oxalyl chloride, this intermediate would be an oxamoyl chloride (N-phenyloxamoyl chloride). After formation of this intermediate, the second, different amine (3-methoxybenzylamine) is added to the reaction mixture to complete the synthesis. This controlled, stepwise procedure directs the reaction towards the formation of the unsymmetrical product, significantly improving the yield and simplifying purification.

The following table compares the outcomes of a one-pot versus a stepwise synthetic strategy.

| Strategy | Reactants Added | Expected Major Products | Advantages | Disadvantages |

| One-Pot | Oxalyl chloride + Aniline + 3-methoxybenzylamine (simultaneously) | Statistical mixture of this compound, N1,N2-diphenyloxalamide, and N1,N2-bis(3-methoxybenzyl)oxalamide | Simple procedure | Low yield of desired product; complex purification |

| Stepwise | Step 1: Oxalyl chloride + AnilineStep 2: Add 3-methoxybenzylamine | This compound | High yield and selectivity for the unsymmetrical product; simplified purification | Requires careful control of stoichiometry and reaction conditions |

This strategic control over reactant addition is the cornerstone for the efficient and high-yielding synthesis of unsymmetrically N-substituted oxalamides.

Control of Stereochemistry and Regioselectivity in Oxalamide Formation

The synthesis of this compound, an achiral molecule, does not inherently require stereochemical control. However, the principles of asymmetric synthesis would be paramount in the preparation of chiral analogues. Should a chiral center be present in either the benzylamine (B48309) or aniline moiety, or if chiral catalysts are employed, the stereochemical outcome of the reaction would be critical. In such hypothetical scenarios, the use of chiral auxiliaries or catalysts, such as those based on chiral bisoxalamide-copper complexes, could be employed to induce asymmetry and selectively produce one enantiomer or diastereomer.

Regioselectivity, on the other hand, is a central challenge in the synthesis of unsymmetrical oxalamides. The desired connectivity, with the 3-methoxybenzyl group on one nitrogen and the phenyl group on the other, must be ensured over the formation of symmetrical side products (N1,N2-bis(3-methoxybenzyl)oxalamide and N1,N2-diphenyloxalamide).

A common and effective strategy to achieve high regioselectivity is the stepwise acylation of the two different amines. This method relies on the sequential reaction of a bifunctional acylating agent, typically oxalyl chloride, with one amine at a time. The general approach involves the slow addition of one equivalent of the first amine to a solution of oxalyl chloride at a low temperature. This initial reaction forms a mono-amido mono-acyl chloride intermediate. Subsequent addition of the second amine then leads to the formation of the desired unsymmetrical oxalamide.

The success of this stepwise approach hinges on controlling the reactivity of the intermediates. Key factors that influence regioselectivity include:

Reaction Temperature: Low temperatures (e.g., 0 to 5°C) are crucial during the first amination step to minimize the formation of the symmetrical bis-acylated product.

Stoichiometry and Addition Rate: Careful control of the stoichiometry of the first amine and its slow addition rate are essential to favor the formation of the mono-substituted intermediate.

Solvent: Anhydrous and non-polar solvents like dichloromethane (B109758) (DCM) are typically used to prevent side reactions and ensure the stability of the acyl chloride intermediates.

Base: A non-nucleophilic base, such as triethylamine (TEA), is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which can otherwise protonate the amine and reduce its nucleophilicity.

By carefully managing these parameters, the regioselective synthesis of unsymmetrical oxalamides like this compound can be achieved with high precision.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the best results.

Table 1: Key Parameters for Optimization of Unsymmetrical Oxalamide Synthesis

| Parameter | Variable | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Solvent polarity and solubility of reactants and intermediates can significantly impact reaction rates and side product formation. |

| Temperature | -10°C to Room Temperature | Lower temperatures generally favor selectivity and minimize side reactions, while higher temperatures can increase the reaction rate. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | The choice of base affects the neutralization of HCl and can influence the nucleophilicity of the amines. |

| Catalyst (for alternative methods) | Ruthenium pincer complexes, Copper salts | For methods like dehydrogenative coupling, the catalyst and its loading are critical for efficiency. nih.gov |

| Reaction Time | 1 to 24 hours | Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time to maximize product formation and minimize degradation. |

For the stepwise synthesis using oxalyl chloride, a typical optimization process would involve screening different bases and solvents, as well as fine-tuning the reaction temperature and time for each amination step. For instance, while TEA is commonly used, other non-nucleophilic organic bases could be explored to assess their impact on yield and purity.

Alternative, "greener" synthetic routes, such as the acceptorless dehydrogenative coupling of amines with ethylene glycol, have also been developed for the synthesis of oxalamides. nih.gov In this approach, optimization would focus on the choice of a suitable ruthenium pincer catalyst, the base (e.g., tBuOK), solvent (e.g., toluene), and reaction temperature (typically elevated, around 135°C). nih.gov This method offers the advantage of producing hydrogen gas as the only byproduct, making it an environmentally benign option. nih.gov However, the reactivity of less nucleophilic amines like aniline can be lower, potentially requiring higher catalyst loadings or longer reaction times. nih.gov

Detailed research findings from studies on analogous N-aryl-N'-alkyl oxalamides can provide valuable insights for optimizing the synthesis of this compound. For example, in copper-catalyzed aryl amination reactions, N-(naphthalen-1-yl)-N′-alkyl oxalamides have been identified as powerful ligands, suggesting that the oxalamide core itself can play a role in catalytic processes. acs.org This highlights the importance of understanding the electronic and steric properties of the target molecule and its intermediates to guide the optimization process effectively.

By systematically evaluating these reaction parameters, a robust and efficient synthetic protocol for this compound can be established, ensuring high yield and purity of the final product.

Structural Characterization and Theoretical Analysis of N1 3 Methoxybenzyl N2 Phenyloxalamide

Advanced Spectroscopic Techniques for Structural Elucidation

A comprehensive search for spectroscopic data necessary for a complete structural assignment and confirmation of N1-(3-methoxybenzyl)-N2-phenyloxalamide has yielded insufficient results.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed multi-dimensional NMR data, including ¹H NMR, ¹³C NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) spectra, are essential for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. However, specific datasets and scholarly articles detailing these analyses for this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy for Molecular Confirmation

High-resolution mass spectrometry provides the exact mass of a molecule, confirming its elemental composition. Infrared spectroscopy identifies the functional groups present. While these are standard characterization techniques, specific HRMS fragmentation patterns and detailed IR absorption data for this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions. Furthermore, it is crucial for the investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms. A review of crystallographic databases and chemical literature did not yield any published crystal structures for this compound.

Conformational Analysis and Intramolecular Hydrogen Bonding Interactions within the Oxalamide Moiety

Theoretical and computational studies are vital for understanding the conformational preferences and the nature of non-covalent interactions, such as intramolecular hydrogen bonding within the flexible oxalamide linkage. Such analyses provide insight into the molecule's shape and stability. However, no dedicated computational studies or theoretical analyses focusing on the conformational landscape and hydrogen bonding of this compound have been published.

Computational Chemistry and Molecular Modeling of N1 3 Methoxybenzyl N2 Phenyloxalamide

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules like N1-(3-methoxybenzyl)-N2-phenyloxalamide. These studies provide a detailed picture of the electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior.

Electronic Structure: Calculations on model systems, such as N,N′-dimethyloxalamide, reveal key features of the oxalamide core relevant to the target molecule. researchgate.net The oxalamide functionality is characterized by two amide groups linked by a C-C bond, creating a system rich in electron donors (carbonyl oxygens) and hydrogen bond donors (N-H groups). The molecular electrostatic potential (MESP) map for a molecule like this compound would be expected to show negative potential (red/yellow regions) around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be concentrated around the amide N-H protons, highlighting their function as hydrogen bond donors.

Reactivity and Frontier Orbitals: The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. For this compound, the HOMO is likely distributed across the electron-rich aromatic rings (particularly the methoxybenzyl group), while the LUMO would be localized on the electron-deficient oxalamide bridge. A smaller HOMO-LUMO gap would suggest higher reactivity. These parameters are crucial for predicting how the molecule might interact in chemical reactions, for instance, as an electrophile or nucleophile. nih.gov

| Property | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; likely localized on the methoxybenzyl ring. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; likely localized on the oxalamide core. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular dipole-dipole interactions. researchgate.net |

| MESP Negative Region | Carbonyl Oxygen Atoms | Site for electrophilic attack and hydrogen bond acceptance. nih.gov |

| MESP Positive Region | Amide N-H Protons | Site for nucleophilic attack and hydrogen bond donation. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While QM methods provide a static picture, molecular dynamics (MD) simulations explore the conformational landscape of a molecule by simulating its movement over time. mdpi.com For a flexible molecule like this compound, MD is essential for identifying the most stable, low-energy conformations and understanding the transitions between them.

The primary source of flexibility in this molecule arises from rotation around several key single bonds. However, the central oxalamide group itself is relatively rigid. X-ray crystallography studies of various oxalamide-containing compounds show that the torsional angle about the central CO-CO bond strongly prefers a trans conformation, with a dihedral angle of approximately 180°. nih.gov This planarity is stabilized by dipole-dipole interactions within the oxalamide unit. researchgate.net

| Bond | Description | Expected Conformational Preference |

|---|---|---|

| (CO)-(CO) | Central oxalamide bond | Strongly prefers trans conformation (~180°). nih.gov |

| N-C(aromatic) | Amide-Phenyl link | Rotation allows phenyl ring to adopt various orientations relative to the core. |

| N-C(benzyl) | Amide-Benzyl link | Rotation allows benzyl (B1604629) group to adopt various orientations relative to the core. |

| C(benzyl)-C(aromatic) | Benzyl CH₂-Ring link | Provides additional flexibility for positioning the methoxyphenyl group. |

In Silico Approaches to Predict Intermolecular Interactions and Binding Affinities

In silico techniques such as molecular docking are used to predict how a ligand like this compound might bind to a biological target, such as an enzyme's active site. nih.gov These methods are fundamental in drug discovery for identifying potential lead compounds.

The structure of this compound contains several functional groups capable of forming specific intermolecular interactions. The oxalamide core is a potent hydrogen bonding motif, acting as a self-complementary unit with two hydrogen bond donors (N-H) and two acceptors (C=O). researchgate.net This allows it to form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, asparagine, or glutamine in a protein binding pocket.

Beyond hydrogen bonding, the aromatic rings play a crucial role. The phenyl group can participate in hydrophobic interactions and pi-stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The 3-methoxybenzyl group offers further possibilities for hydrophobic interactions as well as potential hydrogen bonding via its methoxy (B1213986) oxygen atom. Predicting the binding affinity involves calculating a scoring function that estimates the free energy of binding, which accounts for the sum of all favorable and unfavorable interactions. nih.gov

| Molecular Moiety | Interaction Type | Potential Binding Partner (e.g., in a Protein) |

|---|---|---|

| Amide N-H Groups | Hydrogen Bond (Donor) | Carbonyl oxygen of peptide backbone; Asp, Glu side chains. |

| Carbonyl C=O Groups | Hydrogen Bond (Acceptor) | N-H of peptide backbone; Asn, Gln, Arg, Lys side chains. |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp side chains. |

| Benzyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp side chains. |

| Methoxy Group (-OCH₃) | Hydrogen Bond (Acceptor), van der Waals | Polar residues; hydrophobic pockets. |

Application of Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) in Oxalamide Research

Chemoinformatics and QSAR are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for rationally designing more potent analogs and optimizing lead compounds.

For a class of compounds like oxalamides, a QSAR study would begin by compiling a dataset of derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition). ijbbku.com For instance, studies on the antioxidant properties of various N,N'-bis-substituted oxalamides have shown that the nature of the aromatic substituent significantly impacts activity, with highly electronegative groups diminishing the effect. researchgate.net

In a QSAR analysis of this compound and its analogs, chemoinformatics tools would be used to calculate a variety of molecular descriptors for each compound. These descriptors quantify physicochemical properties such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Describing molecular branching and shape.

Statistical methods are then employed to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov The resulting QSAR model can predict the activity of new, unsynthesized oxalamide derivatives and provide insights into the key structural features required for potency, guiding further synthetic efforts.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight | Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | H | 2.5 | 268.28 | 5.2 |

| Analog 2 (Target) | 3-methoxybenzyl | 3.6 | 388.43 | 6.5 |

| Analog 3 | 4-chlorophenyl | 3.8 | 377.21 | 6.1 |

| Analog 4 | 4-methylphenyl | 3.4 | 356.40 | 5.8 |

Structure Activity Relationship Sar Studies of N1 3 Methoxybenzyl N2 Phenyloxalamide and Derivatives

Rational Design of N1-(3-methoxybenzyl)-N2-phenyloxalamide Analogues for SAR Profiling

The rational design of analogues of this compound is a strategic approach to comprehensively profile the structure-activity relationships governing the compound's biological effects. This process typically involves the systematic modification of the three main structural components: the 3-methoxybenzyl group, the phenyl group, and the central oxalamide linker. The primary goal is to understand how these modifications influence the compound's interaction with its biological target, as well as its pharmacokinetic and physicochemical properties.

The design process often begins with the generation of a library of analogues wherein specific substitutions are made at key positions. For instance, the methoxy (B1213986) group on the benzyl (B1604629) ring can be moved to the ortho- or para-positions, or replaced with other substituents of varying electronic and steric properties. Similarly, the phenyl ring can be substituted with a range of functional groups, from simple alkyls to more complex heterocyclic moieties. The oxalamide linker itself can also be modified, for example, by N-alkylation or by replacement with bioisosteric groups.

Computational modeling and molecular docking studies are often employed in the initial design phase to predict the potential binding modes of the designed analogues with their putative biological targets. This in silico screening helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. The synthesized compounds are then subjected to a battery of in vitro and in vivo assays to determine their biological activity and establish a comprehensive SAR profile.

A hypothetical design strategy for SAR profiling of this compound analogues is presented below:

Table 1: Hypothetical Analogue Design Strategy for SAR Profiling

| Series | Modification Site | Rationale | Example Modifications |

|---|---|---|---|

| A | 3-Methoxybenzyl Ring | To probe the effect of methoxy group position and electronic nature of substituents. | 2-methoxybenzyl, 4-methoxybenzyl, 3-hydroxybenzyl, 3-chlorobenzyl |

| B | Phenyl Ring | To evaluate the influence of substituents on molecular recognition and activity. | 4-chlorophenyl, 4-methylphenyl, 4-methoxyphenyl, 3,4-dichlorophenyl |

Impact of Methoxybenzyl Substitutions on Biological and Physicochemical Features

The 3-methoxybenzyl moiety of this compound plays a significant role in defining its biological and physicochemical characteristics. The position and nature of the substituent on the benzyl ring can profoundly influence the compound's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological macromolecules.

Studies on related scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have demonstrated that the methoxy group can be a key contributor to potency and selectivity. nih.gov In the context of this compound, the 3-methoxy group is expected to influence the molecule's conformation and its ability to form hydrogen bonds, which can be crucial for target binding.

The electronic effect of the methoxy group, being an electron-donating group, can modulate the reactivity of the benzyl ring and influence its aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the active site of a protein. Furthermore, the metabolic stability of the compound can be affected by the presence of the methoxy group, as it can be a site for enzymatic modification, such as O-demethylation.

To illustrate the potential impact of methoxybenzyl substitutions, a hypothetical SAR table is presented below, based on the assumption that the compound has an inhibitory activity against a specific enzyme.

Table 2: Hypothetical SAR of Methoxybenzyl Substitutions

| Compound | Substitution on Benzyl Ring | Hypothetical IC₅₀ (nM) | Comment |

|---|---|---|---|

| 1 | 3-methoxy (Parent) | 50 | Baseline activity |

| 2 | 2-methoxy | 120 | Potential steric hindrance from ortho-substitution |

| 3 | 4-methoxy | 45 | Para-substitution may offer favorable interactions |

| 4 | 3-hydroxy | 35 | Hydroxy group may form additional hydrogen bonds |

Influence of Phenyl Ring Modifications on Molecular Recognition and Activity

The nature of the substituent on the phenyl ring can impact various physicochemical parameters. For example, the introduction of electron-withdrawing groups, such as halogens, can alter the electronic landscape of the ring and potentially lead to favorable halogen bonding interactions. Conversely, electron-donating groups, like alkyl or alkoxy groups, can enhance hydrophobic interactions. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in the binding pocket.

In studies of N1-substituted-N2,N2-diphenyloxalamides, the nature and position of substituents on the phenyl rings were found to be critical for their biological activity. researchgate.net This underscores the importance of a systematic exploration of phenyl ring modifications in the SAR of this compound.

A hypothetical SAR table for phenyl ring modifications is provided below to demonstrate these principles.

Table 3: Hypothetical SAR of Phenyl Ring Modifications

| Compound | Substitution on Phenyl Ring | Hypothetical IC₅₀ (nM) | Comment |

|---|---|---|---|

| 1 | Unsubstituted (Parent) | 50 | Baseline activity |

| 6 | 4-chloro | 25 | Potential for favorable halogen bonding and increased lipophilicity |

| 7 | 4-methyl | 40 | Minor enhancement through hydrophobic interaction |

| 8 | 4-methoxy | 65 | Potential for steric clash or unfavorable electronic effects |

Exploration of Substituent Effects on the Oxalamide Linkage for Modulating Biological Profiles

The oxalamide linkage is a key structural feature of this compound, serving as a rigid and planar scaffold that properly orients the two aromatic rings for optimal interaction with the biological target. Modifications to this linker can have a profound impact on the compound's biological profile by altering its conformation, hydrogen bonding capacity, and metabolic stability.

Research on substituted oxalamides has shown that this moiety can act as a primary pharmacophore or a secondary pharmacophore to improve properties like water solubility and inhibitory potency. nih.govnih.govnih.gov For instance, N-alkylation of the amide nitrogens can modulate the compound's lipophilicity and prevent the formation of hydrogen bonds, which may be either beneficial or detrimental to its activity, depending on the specific target interactions.

The carbonyl groups of the oxalamide linker are excellent hydrogen bond acceptors, and their interaction with hydrogen bond donors in the active site of a protein is often a key determinant of binding affinity. Altering the electronic properties of the oxalamide by introducing substituents on the adjacent rings can indirectly influence the strength of these hydrogen bonds.

A hypothetical exploration of substituent effects on the oxalamide linkage is presented in the table below.

Table 4: Hypothetical SAR of Oxalamide Linkage Modifications

| Compound | Modification of Oxalamide Linker | Hypothetical IC₅₀ (nM) | Comment |

|---|---|---|---|

| 1 | Unmodified (Parent) | 50 | Baseline activity |

| 10 | N1-methyl | 150 | Loss of a key hydrogen bond donor may reduce affinity |

| 11 | N2-methyl | 200 | Similar to N1-methylation, disrupts a potential hydrogen bond |

Mechanistic Investigations and Biological Target Identification of N1 3 Methoxybenzyl N2 Phenyloxalamide Analogues

Exploration of Molecular Mechanisms Underlying Observed Biological Activities in Related Oxalamides

Oxalamide derivatives have been reported to exhibit a diverse range of biological activities, stemming from various molecular mechanisms. A significant area of investigation has been their role as antiviral agents, particularly as HIV-1 entry inhibitors. The mechanism for this activity involves the binding of the oxalamide scaffold to the HIV-1 envelope glycoprotein (B1211001) gp120. This interaction prevents the conformational changes required for the virus to bind to the CD4 cellular receptor, a critical first step in the viral entry process. Crystallographic studies have revealed that these inhibitors can occupy a specific cavity on gp120, known as the "Phe43 cavity," with the substituted phenyl group extending deep into this hydrophobic pocket. The oxalamide linker plays a crucial role in this interaction by forming hydrogen bonds with key residues, such as Gly473, thereby stabilizing the inhibitor-protein complex.

Another well-documented mechanism of action for oxalamide analogues is the inhibition of influenza neuraminidase. rsc.org Neuraminidase is a vital enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected host cells. rsc.org Molecular docking studies have elucidated that the oxalamide core is critical for this inhibitory activity. rsc.org It is proposed that the oxalamide group forms robust hydrogen bond interactions with positively charged arginine residues (Arg118, Arg292, and Arg371) located within the enzyme's active site. rsc.org This binding prevents the enzyme from processing its natural substrate, sialic acid, thereby halting viral propagation.

Furthermore, some oxalamide derivatives have demonstrated significant antioxidant properties. The underlying mechanism is their ability to act as radical scavengers. For instance, in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, certain substituted oxalamides have shown efficacy comparable to standard antioxidants like butylated hydroxyanisole (BHA). This activity is attributed to the electronic properties of the substituents on the phenyl rings, which can influence the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

Identification of Potential Protein and Enzyme Targets for Oxalamide Scaffolds

The diverse biological activities of oxalamides are a direct consequence of their interaction with a variety of protein and enzyme targets. Based on extensive research, several key molecular targets for the oxalamide scaffold have been identified.

Key Protein and Enzyme Targets for Oxalamide Derivatives:

| Target Class | Specific Target | Biological Role | Implication of Inhibition |

| Viral Proteins | HIV-1 Envelope Glycoprotein gp120 | Mediates viral entry into host cells by binding to the CD4 receptor. | Prevention of HIV-1 infection. |

| Influenza Neuraminidase | Facilitates the release of progeny virions from infected cells. | Inhibition of influenza virus replication. rsc.org | |

| Enzymes | α-Glucosidase | Involved in carbohydrate metabolism. | Management of type 2 diabetes. |

| Lipoxygenase | Catalyzes the oxidation of polyunsaturated fatty acids, leading to inflammatory mediators. | Anti-inflammatory effects. | |

| Histone Deacetylases (HDACs) (implicated for related anilides) | Regulate gene expression through chromatin modification. | Anticancer and other therapeutic effects. | |

| Receptor Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) (potential target for related oxindoles) | Key mediator of angiogenesis. | Anti-angiogenic and anticancer effects. |

The most extensively validated targets for oxalamides are viral proteins. As previously discussed, the HIV-1 gp120 protein is a primary target for a class of oxalamide-based entry inhibitors. nih.gov Similarly, influenza neuraminidase has been identified as a key enzyme target for other oxalamide derivatives. rsc.org

Beyond antiviral applications, studies have shown that oxalamide derivatives can inhibit enzymes such as α-glucosidase and lipoxygenase. Inhibition of α-glucosidase is a therapeutic strategy for managing diabetes, while lipoxygenase inhibition is relevant for treating inflammatory conditions. While not directly demonstrated for oxalamides, the structurally similar anilide and benzamide (B126) scaffolds are known to target histone deacetylases (HDACs), which are crucial regulators of gene expression and are important targets in cancer therapy. Computational studies on the related oxindole (B195798) scaffold have also suggested the potential for interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com These findings suggest that the oxalamide scaffold may have a broader range of potential protein and enzyme targets that are yet to be fully explored.

In Vitro Studies on Cellular Pathways Modulated by Oxalamide Derivatives

Enzyme inhibition assays are a cornerstone of mechanistic studies, providing quantitative data on the potency of compounds against specific targets. For oxalamide derivatives and their analogues, these assays have been instrumental in validating their inhibitory activities.

For instance, a series of novel oxalamide derivatives were evaluated for their ability to inhibit influenza neuraminidase. One of the most potent compounds, designated Z2, exhibited an IC₅₀ value of 0.09 μM, which was superior to the positive control, oseltamivir (B103847) carboxylate (IC₅₀ = 0.10 μM). rsc.org

Inhibitory Activity of Oxalamide Derivative Z2 against Neuraminidase: rsc.org

| Compound | Target Enzyme | IC₅₀ (μM) |

| Z2 | Neuraminidase | 0.09 |

| Oseltamivir Carboxylate (Control) | Neuraminidase | 0.10 |

| ZINC05250774 (Lead Compound) | Neuraminidase | 1.91 |

In the context of HDAC inhibition, while direct data for oxalamides is limited, studies on closely related anilides provide valuable insights. A novel N-(2-aminophenyl)-benzamide derivative, 15k, was shown to be a potent and selective inhibitor of Class I HDACs, with a particularly high potency against the HDAC3-NCoR2 complex.

Inhibitory Activity of N-(2-aminophenyl)-benzamide 15k against Class I HDACs:

| Enzyme | IC₅₀ (nM) |

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

These data highlight the potential for amide-based scaffolds, including oxalamides, to be developed as potent enzyme inhibitors. The specific substitutions on the aromatic rings and the nature of the linker are critical determinants of both potency and selectivity.

While specific receptor binding and activation studies for N1-(3-methoxybenzyl)-N2-phenyloxalamide analogues are not extensively reported, the principles of such investigations are well-established for other classes of compounds, including those with amide functionalities. Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding experiments. These assays often utilize a radiolabeled ligand that is known to bind to the target receptor. The ability of a test compound to displace the radiolabeled ligand is then measured.

For example, studies on N-benzyl phenethylamine (B48288) derivatives have demonstrated their high affinity and potency as agonists for the 5-HT₂A serotonin (B10506) receptor. nih.gov Competition binding assays confirmed that the N-arylmethyl substitution was crucial for the significant increase in affinity. nih.gov Similarly, various derivatives containing amide or related functional groups have been evaluated for their binding to G-protein coupled receptors (GPCRs), such as opioid and sigma receptors. While direct evidence is lacking for oxalamides, the presence of aromatic rings and hydrogen bond donor/acceptor groups in the oxalamide scaffold suggests that these compounds could potentially interact with the binding pockets of various receptors. Future research involving radioligand binding assays and functional assays (e.g., measuring second messenger levels) would be necessary to identify and characterize any receptor-mediated activities of oxalamide derivatives.

Investigation of Modulatory Effects on Signal Transduction Pathways

The biological effects of a compound are ultimately mediated through its influence on intracellular signal transduction pathways. While direct studies on the effects of oxalamide derivatives on these pathways are limited, research on related amide-containing molecules provides a basis for potential mechanisms.

For instance, 2-methoxybenzamide (B150088) derivatives, which share a substituted amide motif, have been shown to inhibit the Hedgehog (Hh) signaling pathway. mdpi.com The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. These benzamide derivatives were found to target the Smoothened (Smo) receptor, a key component of the Hh pathway, preventing its translocation to the primary cilium and thereby blocking downstream signaling. mdpi.com

Other relevant pathways that could potentially be modulated by oxalamide analogues include the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling cascades. The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The NF-κB pathway is a key regulator of genes involved in inflammation and immune responses. nih.gov Natural products and synthetic compounds containing amide functionalities have been shown to modulate these pathways. For example, rocaglamide (B1679497) derivatives are potent inhibitors of NF-κB activation in T-cells. nih.gov They achieve this by inhibiting the degradation of IκBα and the activation of the IκB kinase complex. nih.gov

Given the structural features of this compound, it is plausible that it and its analogues could modulate these or other signaling pathways, such as the PI3K/Akt pathway, which is central to cell survival and proliferation. nih.gov However, dedicated studies, including western blot analyses for key signaling proteins and reporter gene assays, would be required to confirm these hypotheses and to elucidate the specific modulatory effects of oxalamide derivatives on intracellular signaling.

Emerging Research Directions and Future Prospects for N1 3 Methoxybenzyl N2 Phenyloxalamide

Development of Next-Generation Synthetic Methodologies for Oxalamide Libraries

The efficient synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. For oxalamide derivatives, including N1-(3-methoxybenzyl)-N2-phenyloxalamide, the development of next-generation synthetic methodologies is crucial for exploring a wider chemical space and accelerating the identification of lead compounds. Traditional methods for synthesizing oxalamides often involve the reaction of an amine with oxalyl chloride. acs.org However, these methods can have limitations in terms of atom economy and the generation of waste. acs.org

Recent advancements are focusing on more sustainable and efficient approaches. One such method is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes, which generates hydrogen gas as the only byproduct. acs.orghubspotusercontent10.net This approach offers a greener alternative for the synthesis of both symmetrical and unsymmetrical oxalamides. wikipedia.org

To facilitate the rapid generation of large numbers of diverse oxalamide derivatives, combinatorial chemistry and parallel synthesis techniques are being increasingly employed. drugbank.comtandfonline.comindianabiosciences.org These strategies can be broadly categorized into two main approaches:

Solid-Phase Synthesis: In this technique, one of the starting materials is attached to a solid support, such as a resin. enamine.netintuitionlabs.aisyensqo.com This allows for the use of excess reagents to drive reactions to completion, and simplifies purification as byproducts and excess reagents can be easily washed away. drugbank.comintuitionlabs.ai Oxalic acid can be used as a linker to a Wang resin, allowing for the synthesis of libraries of oxalamide derivatives. intuitionlabs.ai The final products are then cleaved from the resin in good yields. enamine.net

Solution-Phase Parallel Synthesis: This approach involves conducting multiple reactions in parallel in separate reaction vessels, typically in microplates. drugbank.comoptibrium.com While it may require more complex purification strategies compared to solid-phase synthesis, it offers the advantage of being more readily scalable and not being limited by the chemistry that is compatible with solid supports.

High-throughput mechanochemistry is also emerging as a novel and sustainable approach for the parallel synthesis of compound libraries, offering faster reaction times and reduced solvent usage. addconsortium.org The integration of robotic systems and automated workflows is further accelerating the synthesis and purification of oxalamide libraries, enabling the exploration of vast chemical spaces with greater efficiency. tandfonline.com

Below is a table summarizing key next-generation synthetic methodologies applicable to the generation of oxalamide libraries.

| Methodology | Description | Advantages |

| Acceptorless Dehydrogenative Coupling | Catalytic reaction of ethylene glycol and amines. | Sustainable, high atom economy, generates H2 as the only byproduct. acs.orghubspotusercontent10.net |

| Solid-Phase Synthesis | Synthesis on a solid support (e.g., resin). | Simplified purification, potential for automation, suitable for library generation. drugbank.comenamine.netintuitionlabs.ai |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis in multiple reaction vessels. | Scalable, not limited by solid-support compatibility. drugbank.comoptibrium.com |

| High-Throughput Mechanochemistry | Solvent-free or low-solvent synthesis using mechanical force. | Sustainable, rapid, and efficient for parallel synthesis. addconsortium.org |

Integration of Artificial Intelligence and Machine Learning in Oxalamide Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by providing powerful computational tools to accelerate the identification and optimization of new drug candidates. acs.orgdrugbank.compharmafocusasia.com For oxalamide derivatives like this compound, these technologies offer immense potential to streamline the discovery and design process.

One of the key applications of AI in this context is virtual screening , where large databases of chemical compounds can be computationally screened to identify molecules that are likely to bind to a specific biological target. tandfonline.comorfenix.comazolifesciences.com This approach has already been successfully applied to identify an oxalamide derivative as a potent neuraminidase inhibitor. enamine.net By building predictive models based on the structures and known activities of existing oxalamides, researchers can prioritize which novel derivatives to synthesize and test, saving significant time and resources.

Furthermore, de novo drug design leverages generative AI models to create entirely new molecular structures with desired properties. intuitionlabs.aitandfonline.com These models can be trained on vast datasets of known molecules and their biological activities to "learn" the rules of chemistry and pharmacology. syensqo.com This allows for the generation of novel oxalamide scaffolds that are optimized for potency, selectivity, and pharmacokinetic properties.

AI and ML algorithms are also instrumental in lead optimization . drugbank.comoptibrium.compharmafocusasia.com By analyzing structure-activity relationships (SAR) within a series of oxalamide analogs, these models can predict the effects of specific chemical modifications on biological activity. pharmafocusasia.com This predictive power guides medicinal chemists in designing more potent and selective compounds. Moreover, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and mitigate potential liabilities early in the drug discovery process. indianabiosciences.org

The integration of AI and ML into the discovery pipeline for oxalamides can be summarized in the following key areas:

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new therapeutic targets for which oxalamide derivatives may be effective. acs.org

Hit Identification: Virtual screening of vast compound libraries can rapidly identify initial "hit" compounds with the desired biological activity.

Lead Generation: Generative AI models can design novel oxalamide structures with improved properties.

Lead Optimization: ML models can guide the chemical modification of lead compounds to enhance their efficacy and safety profiles. pharmafocusasia.com

The following table outlines the key AI and ML approaches and their applications in oxalamide discovery.

| AI/ML Approach | Application in Oxalamide Discovery |

| Virtual Screening | Identification of hit compounds from large chemical databases. enamine.netorfenix.com |

| Generative Models | De novo design of novel oxalamide scaffolds with desired properties. intuitionlabs.aitandfonline.com |

| QSAR Modeling | Prediction of biological activity and optimization of lead compounds. drugbank.com |

| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles. indianabiosciences.org |

Exploration of Novel Therapeutic Applications for Oxalamide Derivatives

The oxalamide scaffold is a versatile structural motif that has been incorporated into a wide range of biologically active molecules. enamine.net This versatility suggests that this compound and its derivatives could have therapeutic potential across a spectrum of diseases. enamine.net Current and emerging research directions are focused on exploring these novel applications.

Antiviral Activity: Oxalamide derivatives have shown promise as antiviral agents. Notably, they have been investigated as inhibitors of HIV entry by targeting the gp120 surface protein. drugbank.compharmafocusasia.comcancer.gov The oxalamide linker has been found to be a critical component for the antiviral activity of these compounds. pharmafocusasia.com More recently, a virtual screening campaign identified an oxalamide derivative as a potent inhibitor of neuraminidase, a key enzyme for the influenza virus, suggesting a potential role in the treatment of influenza. hubspotusercontent10.net

Anticancer Activity: The inhibition of enzymes involved in cancer progression is a key strategy in oncology drug discovery. Certain oxalamide derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion. acs.org This suggests that oxalamide-based compounds could be developed as novel cancer immunotherapies. While some studies have shown limited anticancer activity for certain oxalamide derivatives against specific cancer cell lines, the broad potential for enzyme inhibition warrants further investigation in this area. wikipedia.org

Enzyme Inhibition: Beyond specific disease areas, the oxalamide moiety is recognized for its ability to interact with various enzymes. enamine.net For instance, oxalamide derivatives have been designed and synthesized as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating their potential for the treatment of diabetes. optibrium.com Additionally, some oxalamides have been patented as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis, which could have applications in immunosuppression and antiviral therapy. tandfonline.com

Neurodegenerative Diseases: While less explored, the potential of oxalamide derivatives in treating neurological disorders is an emerging area of interest. enamine.net Oxidative stress is a key factor in the pathology of many neurodegenerative diseases, and compounds with antioxidant properties are being investigated as potential therapeutics. indianabiosciences.orgorfenix.com Given that some oxalamide derivatives have demonstrated antioxidant activity, this could be a promising avenue for future research. wikipedia.org

The table below summarizes the potential therapeutic applications of oxalamide derivatives.

| Therapeutic Area | Target/Mechanism of Action |

| Antiviral | HIV gp120 entry inhibition drugbank.comcancer.gov, Influenza neuraminidase inhibition hubspotusercontent10.net |

| Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition acs.org |

| Metabolic Diseases | α-Glucosidase inhibition optibrium.com |

| Immunosuppression | Inosine monophosphate dehydrogenase (IMPDH) inhibition tandfonline.com |

| Neurodegenerative Diseases | Potential for antioxidant activity wikipedia.orgenamine.net |

Advanced In Vitro Model Systems for Biological Evaluation and Mechanism Elucidation

To effectively evaluate the therapeutic potential of this compound and its analogs, and to elucidate their mechanisms of action, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro model systems that more accurately recapitulate the complexity of human tissues and diseases are becoming increasingly important in drug discovery. acs.orgenamine.net

Three-Dimensional (3D) Cell Cultures: 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D monolayers. hubspotusercontent10.netdrugbank.com Spheroids are self-assembled aggregates of cells that can mimic the microenvironment of a tumor, including nutrient and oxygen gradients. drugbank.com This makes them particularly useful for screening anticancer drugs. hubspotusercontent10.netmssm.edu Organoids are even more complex 3D structures derived from stem cells that can self-organize to form structures resembling miniature organs. tandfonline.comsciencepolicy.ca These models can be used to study disease pathology and test drug efficacy in a more realistic context. syensqo.com For neurodegenerative diseases, brain organoids are being developed to model complex disease processes and screen for neuroprotective compounds. syensqo.comaddconsortium.org

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of a human organ. drugtargetreview.comimperial.ac.uk These systems can be used to model various organs, including the liver, kidney, lung, and even the blood-brain barrier. drugtargetreview.comnih.gov OOCs allow for the study of drug metabolism, toxicity, and efficacy in a dynamic and more physiologically relevant setting. nih.gov For antiviral drug discovery, OOCs can be used to model viral infection and evaluate the efficacy of antiviral compounds. addconsortium.org

High-Content Screening (HCS): When combined with these advanced 3D models, high-content screening provides a powerful platform for biological evaluation. enamine.netpharmafocusasia.com HCS utilizes automated microscopy and sophisticated image analysis to extract quantitative data on multiple cellular parameters simultaneously. enamine.net This allows for a more comprehensive understanding of a compound's effects on cell health, morphology, and function. Light-sheet microscopy is a particularly promising imaging technique for HCS of 3D models, as it allows for fast, high-resolution imaging with minimal phototoxicity. tandfonline.com

The following table highlights some of the advanced in vitro models and their applications in evaluating oxalamide derivatives.

| Model System | Description | Application in Oxalamide Research |

| Spheroids | 3D aggregates of cells. drugbank.com | Screening for anticancer activity, studying drug penetration. hubspotusercontent10.netintuitionlabs.ai |

| Organoids | Self-organizing 3D structures derived from stem cells. tandfonline.com | Disease modeling (e.g., cancer, neurodegenerative diseases), efficacy and toxicity testing. syensqo.comsciencepolicy.ca |

| Organ-on-a-Chip (OOC) | Microfluidic devices that mimic organ function. drugtargetreview.com | Studying drug metabolism, toxicity, and efficacy in a dynamic system. nih.gov |

| High-Content Screening (HCS) | Automated microscopy and image analysis. enamine.net | Multiparametric analysis of compound effects on 3D cell models. tandfonline.compharmafocusasia.com |

Collaborative Research Frameworks for Oxalamide Chemistry and Chemical Biology

The complexity and cost of modern drug discovery necessitate a shift away from isolated research efforts towards more collaborative and open models of innovation. nih.gov The advancement of research on this compound and the broader class of oxalamides can be significantly accelerated through the establishment of collaborative research frameworks.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are becoming increasingly vital for translating basic scientific discoveries into new medicines. acs.orghubspotusercontent10.netdrugbank.com Academia often excels in novel target identification and early-stage discovery, while industry provides the resources and expertise for drug development, clinical trials, and commercialization. acs.org Such partnerships can provide academic researchers with access to industry-standard compound libraries and screening facilities, while offering industry access to cutting-edge research and novel biological targets. addconsortium.org

Public-Private Partnerships (PPPs) and Research Consortia: PPPs bring together government agencies, academic institutions, and private companies to address major challenges in public health. azolifesciences.comsciencepolicy.caoutsourcedpharma.com These partnerships can facilitate pre-competitive research, such as the development of new tools and methodologies for drug discovery, and the sharing of data and resources. outsourcedpharma.com Research consortia, such as the Academic Drug Discovery Consortium (ADDC), can also be formed to share compound libraries and expertise, accelerating the discovery of new chemical probes and drug candidates. addconsortium.orgopnme.com For example, a consortium focused on oxalamide chemistry could pool resources to build and screen large, diverse libraries of these compounds against a wide range of biological targets.

Open-Source Drug Discovery: The open-source model, which has been highly successful in the software industry, is now being applied to drug discovery. wikipedia.orgintuitionlabs.aipharmafocusasia.com Open-source drug discovery platforms aim to create a collaborative environment where researchers from around the world can share data, ideas, and resources to work on drug discovery projects, particularly for neglected diseases. wikipedia.orgpharmafocusasia.com Platforms like VirtualFlow provide open-source tools for ultra-large virtual screens, enabling the discovery of potent and selective binders for target proteins. enamine.net The development of an open-source database for oxalamide derivatives, containing synthetic protocols, biological activity data, and computational models, could be a valuable resource for the research community.

Open Innovation Platforms: A number of pharmaceutical companies have launched open innovation platforms to foster collaboration with external researchers. These platforms often provide access to well-characterized chemical probes and compound libraries free of charge, with the aim of stimulating research in new and innovative areas. By making specific oxalamide derivatives available through such platforms, researchers could uncover new biological activities and therapeutic applications for this compound class.

The table below outlines different collaborative frameworks and their potential impact on oxalamide research.

| Collaborative Framework | Description | Potential Impact on Oxalamide Research |

| Academic-Industry Partnerships | Collaboration between universities and pharmaceutical companies. acs.orgdrugbank.com | Access to compound libraries, screening facilities, and development expertise. addconsortium.org |

| Public-Private Partnerships (PPPs) | Collaboration involving government, academia, and industry. sciencepolicy.caoutsourcedpharma.com | Pre-competitive research, data sharing, and resource pooling. outsourcedpharma.com |

| Research Consortia | Groups of researchers sharing resources and expertise. addconsortium.org | Creation and screening of large, diverse oxalamide libraries. |

| Open-Source Drug Discovery | Collaborative platforms for sharing data and resources. wikipedia.orgpharmafocusasia.com | Open access to synthetic protocols, biological data, and computational models. |

| Open Innovation Platforms | Industry-led initiatives to provide access to compounds and data. | Uncovering new biological activities and therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-methoxybenzyl)-N2-phenyloxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3-methoxybenzylamine with oxalyl chloride to form the oxalamide core.

- Step 2 : Coupling with aniline derivatives under anhydrous conditions using a base (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) .

- Optimization Strategies :

- Use inert atmospheres (argon/nitrogen) to prevent oxidation.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purify intermediates via column chromatography with silica gel and gradient elution.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR to verify substituent positions and purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns and acetonitrile/water gradients .

Q. How should researchers ensure compound stability during storage?

- Methodological Answer :

- Store in amber vials under anhydrous conditions at -20°C.

- Conduct periodic stability tests via HPLC to detect degradation products.

- Use desiccants (e.g., silica gel) in storage containers to mitigate hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the methoxybenzyl (electron-donating) and phenyl (electron-withdrawing) groups to assess effects on target binding.

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability assays (e.g., MTT assays) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase-2) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Replication : Repeat experiments under standardized conditions (e.g., cell line, assay protocol).

- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Purity Analysis : Re-examine compound purity via LC-MS; impurities may skew results .

Q. What strategies are effective for evaluating the compound’s potential as a biochemical probe?

- Methodological Answer :

- Target-Specific Assays : Screen against panels of enzymes/receptors (e.g., GPCRs, ion channels) to identify off-target effects.

- Competitive Binding Studies : Use radiolabeled ligands or fluorescence polarization to quantify binding affinity.

- Selectivity Profiling : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to assess specificity .

Key Considerations for Experimental Design

- Control Experiments : Include positive/negative controls in bioassays (e.g., celecoxib for COX-2 inhibition).

- Data Reproducibility : Use ≥3 biological replicates and report statistical significance (e.g., p < 0.05 via ANOVA).

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies; avoid FDA-unapproved claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.